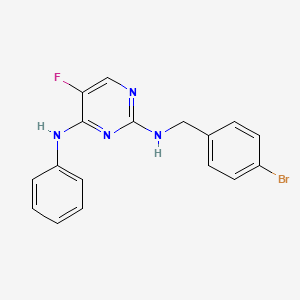

N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromobenzyl group, a fluoro substituent, and a phenyl group attached to a pyrimidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Coupling Reactions: The final step involves coupling the bromobenzyl and fluoro-substituted pyrimidine intermediates using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors for bromination and fluorination steps to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Oxone, acetonitrile, potassium 2-iodo-5-methylbenzenesulfonate.

Substitution: N-bromosuccinimide (NBS), radical initiators.

Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products

Oxidation: Bromobenzaldehyde, bromobenzoic acid.

Substitution: Various substituted benzyl derivatives.

Coupling: New pyrimidine derivatives with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C17H16FN5

- Molecular Weight : 309.34 g/mol

- CAS Number : 916603-07-1

- Solubility : Soluble in DMSO (up to 30 mg/ml) and ethanol (up to 2.5 mg/ml with warming)

- Stability : Stable for one year when stored properly

Kinase Inhibition

N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine is classified as a pan-specific kinase inhibitor . It has demonstrated the ability to bind and inhibit various tyrosine kinases, including:

- ABL

- BTK

- FAK

- JAK1

- SRC

- SYK

These kinases are crucial in numerous signaling pathways that regulate cell growth and survival, making them important targets in cancer therapy. The compound inhibits these kinases at low micromolar concentrations, which is beneficial for therapeutic applications against cancers driven by aberrant kinase activity .

Cancer Research

The compound has been utilized in various studies aimed at understanding its anticancer properties. For instance:

- In vitro Studies : Research has shown that CZC-8004 effectively inhibits the proliferation of cancer cell lines by targeting specific kinases involved in tumor growth .

- In vivo Studies : Animal models have demonstrated that this compound can significantly reduce tumor size and improve survival rates when administered alongside other chemotherapeutic agents .

Enzyme Interaction Studies

CZC-8004 can be immobilized on solid supports for affinity chromatography applications. This feature allows researchers to capture and purify target enzymes from complex mixtures, facilitating the study of enzyme kinetics and interactions .

Case Studies and Experimental Data

Potential Therapeutic Uses

Beyond cancer treatment, this compound shows promise in treating conditions related to dysregulated kinase activity:

Wirkmechanismus

The mechanism of action of N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide .

- (E)-1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one .

Uniqueness

N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine stands out due to its unique combination of a bromobenzyl group, a fluoro substituent, and a phenyl group attached to a pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Biologische Aktivität

N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and its role as a protein kinase inhibitor. This article reviews the biological activity of this compound, supported by relevant case studies, data tables, and research findings.

Molecular Properties

- Molecular Formula : C16H15BrFN5

- Molecular Weight : 368.23 g/mol

- CAS Number : 916603-07-1

Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9. These kinases are crucial for cell cycle regulation and transcriptional control, making them significant targets in cancer therapy.

Inhibition of CDK Activity

Studies have demonstrated that pyrimidine derivatives can effectively inhibit CDK activity, leading to:

- Cell Cycle Arrest : Inhibition of CDK6/9 results in G1 phase arrest in cancer cells.

- Induction of Apoptosis : The suppression of downstream signaling pathways triggers apoptotic mechanisms in tumor cells.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of various pyrimidine derivatives against different cancer cell lines. This compound showed significant cytotoxic effects with IC50 values in the low micromolar range against breast and lung cancer cell lines .

- In Vivo Efficacy : In xenograft models, treatment with this compound resulted in a marked reduction in tumor volume without noticeable toxicity . This suggests its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) : A series of analogs were synthesized and tested, revealing that modifications at the bromobenzyl position significantly enhanced potency against CDKs while maintaining selectivity over other kinases .

Data Table: Biological Activity Summary

| Study Type | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| In Vitro | MCF-7 (Breast Cancer) | 3.5 | Induces apoptosis via CDK inhibition |

| In Vitro | A549 (Lung Cancer) | 4.0 | G1 phase cell cycle arrest observed |

| In Vivo | Xenograft Model | - | Significant tumor growth inhibition noted |

Eigenschaften

IUPAC Name |

2-N-[(4-bromophenyl)methyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN4/c18-13-8-6-12(7-9-13)10-20-17-21-11-15(19)16(23-17)22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H2,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYFMIPICUNJSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2F)NCC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.